1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene
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Overview
Description
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Br4 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms attached to the benzene ring and an ethyl group
Preparation Methods
The synthesis of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of 1,4-dibromobenzene followed by further bromination to introduce additional bromine atoms at specific positions on the benzene ring and ethyl group. The reaction conditions often involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with brominated aromatic structures.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene can be compared with other brominated benzene derivatives such as:
1,4-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains both bromine and chlorine atoms, offering different reactivity and applications.
1,2-Dibromo-4-(4-bromophenyl)benzene: Another brominated derivative with a different substitution pattern.
Properties
CAS No. |
5405-28-7 |
---|---|
Molecular Formula |
C14H10Br4 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
1-bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Br4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChI Key |
QDTHKFDPVVIAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)Br)Br)Br |
Origin of Product |
United States |
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